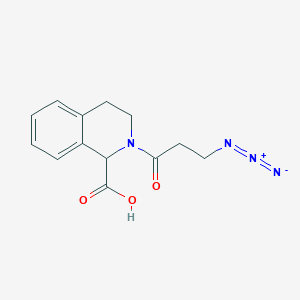![molecular formula C18H17ClF3N5O B2675950 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 250713-96-3](/img/structure/B2675950.png)
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one” is a chemical with the CAS Number: 250713-96-3 . It has a molecular weight of 411.81 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H17ClF3N5O/c19-14-10-12 (18 (20,21)22)11-23-15 (14)26-8-6-17 (7-9-26)24-16 (28)27 (25-17)13-4-2-1-3-5-13/h1-5,10-11,25H,6-9H2, (H,24,28) . This code represents the molecular structure of the compound.It’s a solid in physical form . The compound’s InChI key is XRADUBFDNKMLHK-UHFFFAOYSA-N .
Scientific Research Applications
Agrochemicals
Protection of Crops from Pests: TFMP derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit potent pesticidal activity due to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Pharmaceuticals
Drug Development: Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s influence on biological activity, along with the pyridine scaffold, contributes to their efficacy .
Veterinary Products
Animal Health: Two veterinary products containing TFMP derivatives have also received market approval. These compounds contribute to animal health and well-being, demonstrating their versatility beyond crop protection .
Intermediate Synthesis
Building Blocks for Complex Molecules: TFMP serves as an intermediate in the synthesis of various complex molecules. For instance, the mechanism for producing selinexor , an FDA-approved drug, involves a key step using 3,5-bis(trifluoromethyl)benzonitrile as a starting material .
Chemical Properties
Influence of Fluorine: The presence of trifluoromethyl groups in TFMP derivatives significantly impacts their chemical properties. Researchers continue to explore novel applications based on these unique characteristics .
Vapor-Phase Reactions
Synthetic Strategies: TFMP derivatives can participate in vapor-phase reactions, making them valuable tools for synthetic chemists. These reactions allow for efficient and selective transformations .
Safety and Hazards
properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O/c19-14-10-12(18(20,21)22)11-23-15(14)26-8-6-17(7-9-26)24-16(28)27(25-17)13-4-2-1-3-5-13/h1-5,10-11,25H,6-9H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADUBFDNKMLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2675867.png)
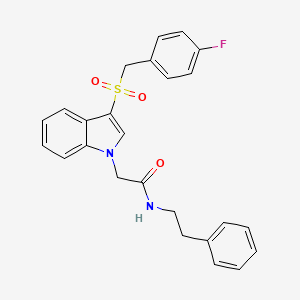

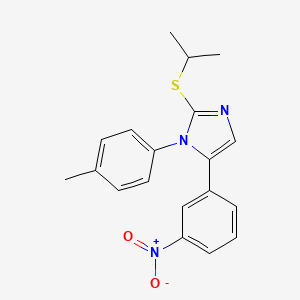
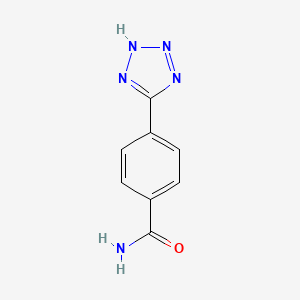
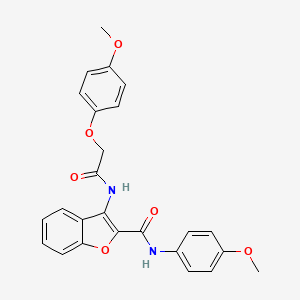
![3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2675880.png)

![N-(4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2675882.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2675884.png)
![5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2675887.png)
![2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2675888.png)
